molecular formula C10H19NO3 B13273623 Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate

Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate

Cat. No.: B13273623
M. Wt: 201.26 g/mol
InChI Key: IGEALPVOJJDIDH-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate ( 2090659-33-7) is a piperidine-based chemical compound with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol . Piperidine derivatives are privileged structures in medicinal chemistry and drug discovery, serving as key synthetic intermediates and core scaffolds in the development of bioactive molecules. The structure of this compound, featuring both ester and tertiary alcohol functional groups, makes it a versatile building block for organic synthesis and pharmaceutical research. While specific biological data for this exact molecule is limited in public sources, related piperidine carboxylate esters are frequently utilized as reactants in the synthesis of potential therapeutic agents . For instance, similar compounds have been used in the development of antitubercular agents that target vital bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . Furthermore, the piperidine motif is a common feature in central nervous system (CNS) active compounds, including research into acetylcholinesterase inhibitors for neurodegenerative conditions . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C10H19NO3/c1-9(2,13)10(8(12)14-3)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3

InChI Key

IGEALPVOJJDIDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCNCC1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-piperidinecarboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of high-throughput reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Piperidine carboxylate derivatives vary widely in substituent type, position, and ester groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate 4-COOCH₃, 4-C(CH₃)₂OH C₁₀H₁₉NO₃ 201.26 Branched hydroxyl group; potential for hydrogen bonding. Free base form.
Methyl piperidine-4-carboxylate hydrochloride 4-COOCH₃, HCl salt C₇H₁₄ClNO₂ 179.65 Hydrochloride salt enhances aqueous solubility. Lacks hydroxyl substituent.
Ethyl 2-(piperidin-4-yl)acetate 4-CH₂COOCH₂CH₃ C₉H₁₇NO₂ 171.24 Ethyl ester and acetoxy group; higher lipophilicity. Bioavailability score: 0.55.
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate hydrochloride 4-COOCH₃, 2-Ph, HCl salt C₁₃H₁₈ClNO₂ 255.74 Chiral phenyl group; aromaticity may enhance receptor binding.
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate 4-COOCH₃, 4-C≡CH C₇H₁₄ClNO 163.65 Propargyl group; electron-withdrawing, may alter reactivity.

Key Observations :

  • Hydrogen Bonding: The hydroxypropan-2-yl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., methyl piperidine-4-carboxylate hydrochloride) and may improve solubility in polar solvents .
  • Salt Forms : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, which is critical for bioavailability in drug development.
Physicochemical Properties (Inferred)
  • Solubility : The hydroxyl group likely enhances water solubility compared to propargyl () or phenyl () analogs but may still lag behind hydrochloride salts ().
  • Lipophilicity : The LogP of the target compound is expected to be lower than ethyl esters (e.g., ~1.5–2.0 vs. ~2.5 for Ethyl 2-(piperidin-4-yl)acetate) .

Biological Activity

Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate is a piperidine derivative with a molecular formula of C11H21NO3. This compound has garnered interest due to its unique structural features, including a piperidine ring, a methyl carboxylate group, and a 2-hydroxypropan-2-yl substituent. The biological activity of this compound is largely inferred from the known properties of similar piperidine derivatives, which exhibit various pharmacological effects.

Structural Characteristics

The compound's structure can be broken down as follows:

ComponentDescription
Piperidine Ring A six-membered ring containing one nitrogen atom.
Methyl Carboxylate Group Contributes to the compound's ester characteristics.
2-Hydroxypropan-2-yl Substituent Enhances solubility and potential biological interactions.

Study on Antimicrobial Properties

A study examined the antimicrobial activity of various piperidine derivatives, revealing that compounds with hydroxyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-hydroxylated counterparts. This suggests that the hydroxyl group in this compound could similarly influence its antimicrobial efficacy .

Antitumor Activity Analysis

Research focusing on piperidin-4-one derivatives demonstrated significant antitumor activity, particularly when functional groups were strategically placed on the piperidine ring. The findings suggest that this compound may also possess similar antitumor properties due to its structural analogies .

Predictive Modeling of Biological Activity

Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to estimate the biological activity of piperidine derivatives based on their chemical structure. These models suggest that this compound may exhibit significant interactions with various biological targets, including enzymes involved in metabolic pathways and receptors related to CNS activity .

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